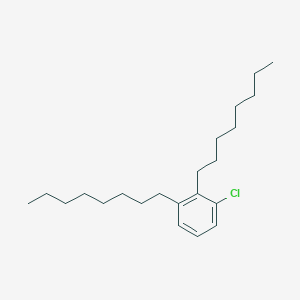![molecular formula C9H8N4 B14382198 1-[(E)-Phenyldiazenyl]-1H-pyrazole CAS No. 89453-08-7](/img/structure/B14382198.png)
1-[(E)-Phenyldiazenyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-Phenyldiazenyl]-1H-pyrazole is an organic compound belonging to the class of azoles, specifically pyrazoles It is characterized by the presence of a phenyl group attached to a diazenyl group, which is further connected to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(E)-Phenyldiazenyl]-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent diazotization . Another method includes the condensation of phenylhydrazine with 1,3-diketones, leading to the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(E)-Phenyldiazenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylpyrazole oxides.
Reduction: Formation of phenylpyrazole amines.
Substitution: Formation of halogenated phenylpyrazoles.
Aplicaciones Científicas De Investigación
1-[(E)-Phenyldiazenyl]-1H-pyrazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(E)-Phenyldiazenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
1-[(E)-Phenyldiazenyl]-1H-pyrazole can be compared with other similar compounds such as:
1-Phenyl-1H-pyrazole: Lacks the diazenyl group, resulting in different chemical reactivity and applications.
3,5-Diphenyl-1H-pyrazole: Contains additional phenyl groups, leading to increased steric hindrance and altered biological activity.
Uniqueness: The presence of the diazenyl group in this compound imparts unique chemical properties, making it a versatile compound for various applications .
Propiedades
Número CAS |
89453-08-7 |
|---|---|
Fórmula molecular |
C9H8N4 |
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
phenyl(pyrazol-1-yl)diazene |
InChI |
InChI=1S/C9H8N4/c1-2-5-9(6-3-1)11-12-13-8-4-7-10-13/h1-8H |
Clave InChI |
SYPNWKBYGRAMPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NN2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14382117.png)
![Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate](/img/structure/B14382134.png)
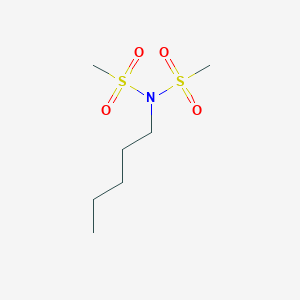
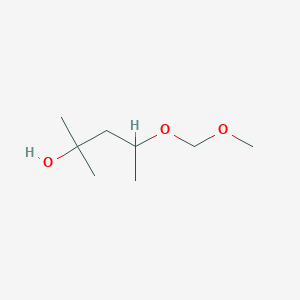
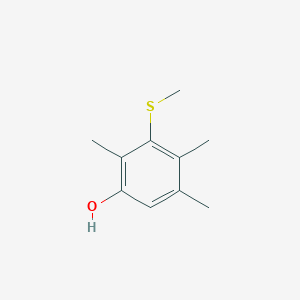
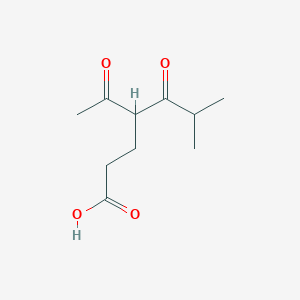
![10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14382159.png)
![3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal](/img/structure/B14382163.png)
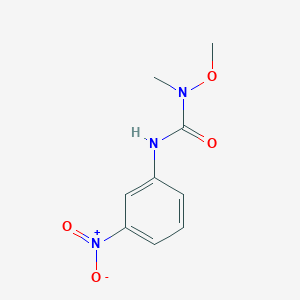
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
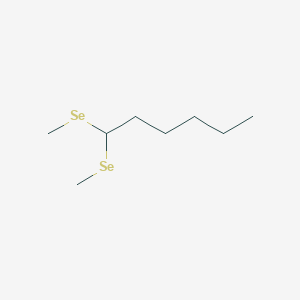
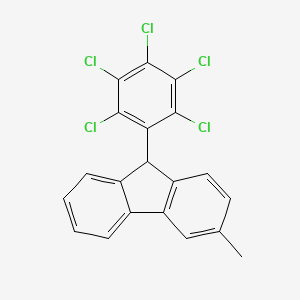
![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
